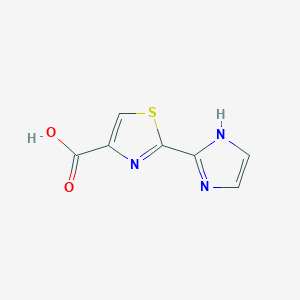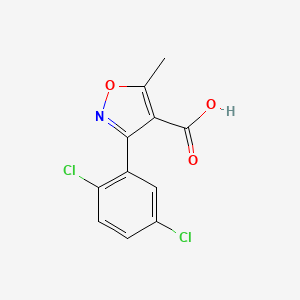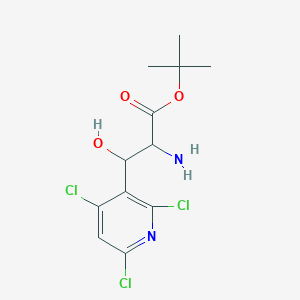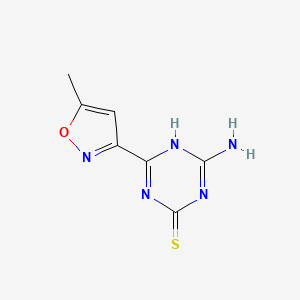
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines.
Coupling of Oxazole and Triazine Rings: The final step involves coupling the oxazole and triazine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol: Unique due to the presence of both oxazole and triazine rings.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine: Lacks the thiol group.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-thiazine-2-thiol: Contains a thiazine ring instead of a triazine ring.
Uniqueness
This compound is unique due to its combination of oxazole and triazine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7N5OS |
|---|---|
分子量 |
209.23 g/mol |
IUPAC名 |
2-amino-6-(5-methyl-1,2-oxazol-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(12-13-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
InChIキー |
TVBFNGTXSRUQHP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


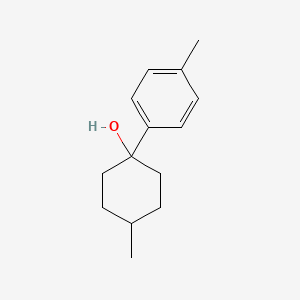
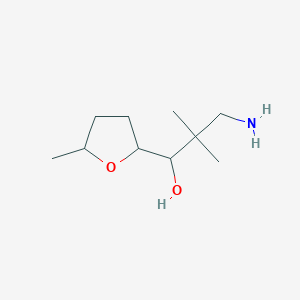
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
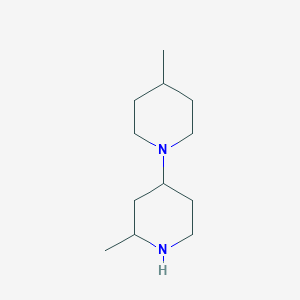
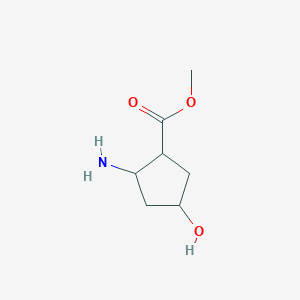
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
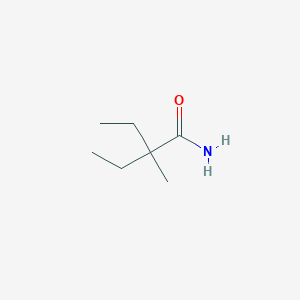

![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
